molecular formula C23H20N2O5 B11419046 2-(3-hydroxypropyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

2-(3-hydroxypropyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11419046
M. Wt: 404.4 g/mol
InChI Key: MBGLSYLTUQPXBA-UHFFFAOYSA-N
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Description

2-(3-HYDROXYPROPYL)-1’,7-DIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex heterocyclic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-HYDROXYPROPYL)-1’,7-DIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves a multicomponent reaction process. One common method includes the condensation of 3-hydroxypropylamine with a chromeno-pyrrole precursor under mild conditions. The reaction is often carried out in the presence of a catalyst such as palladium or copper to facilitate the formation of the spiro structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-HYDROXYPROPYL)-1’,7-DIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .

Major Products

The major products formed from these reactions include various functionalized derivatives that retain the core spiro structure but exhibit different chemical and biological properties .

Scientific Research Applications

2-(3-HYDROXYPROPYL)-1’,7-DIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-HYDROXYPROPYL)-1’,7-DIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

2-(3-hydroxypropyl)-1',7-dimethylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C23H20N2O5/c1-13-8-9-17-14(12-13)19(27)18-20(30-17)21(28)25(10-5-11-26)23(18)15-6-3-4-7-16(15)24(2)22(23)29/h3-4,6-9,12,26H,5,10-11H2,1-2H3

InChI Key

MBGLSYLTUQPXBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C4(C5=CC=CC=C5N(C4=O)C)N(C3=O)CCCO

Origin of Product

United States

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